BenchChemオンラインストアへようこそ!

MTPG

Neuroscience Synaptic Transmission mGluR Pharmacology

Procure MTPG for selective Group II mGluR antagonism in LTP/LTD, ischemia tolerance, and SAR studies. Its tetrazole bioisostere provides distinct binding kinetics vs. carboxylate analogs like MCPG, ensuring cleaner data interpretation of presynaptic (1S,3S)-ACPD-sensitive mechanisms (KD 77 µM in spinal cord). Avoid broad-spectrum confounding effects. For precise glutamatergic pathway dissection.

Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
Cat. No. B10768619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTPG
Molecular FormulaC10H11N5O2
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N
InChIInChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,11H2,1H3,(H,16,17)(H,12,13,14,15)
InChIKeyOZBFBAYESADVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(1H-Tetrazol-5-yl)phenyl)-2-aminopropanoic acid (MTPG): A Pharmacologically Distinct Tetrazole-Containing Amino Acid for Metabotropic Glutamate Receptor Research


2-(4-(1H-Tetrazol-5-yl)phenyl)-2-aminopropanoic acid, commonly referred to as MTPG or (±)-α-Methyl-(4-tetrazolylphenyl)glycine, is a phenylglycine derivative containing a tetrazole bioisostere in place of the carboxyl group found in the parent scaffold [1]. It is classified as a metabotropic glutamate receptor (mGluR) antagonist with a pronounced selectivity for Group II receptors over Group III, making it a widely used pharmacological tool in neuroscience research [2]. Unlike broad-spectrum mGluR antagonists, MTPG offers a specific profile that allows for the dissection of group-specific glutamatergic signaling pathways [3].

Critical Procurement Insight: Why Generic Substitution with MCPG or Other Phenylglycine Analogs Fails to Replicate MTPG's Pharmacological and Physicochemical Profile


The phenylglycine class of mGluR antagonists exhibits profound differences in receptor subtype selectivity, potency, and in vivo efficacy that preclude simple substitution. The direct analog (RS)-α-methyl-4-carboxyphenylglycine (MCPG) possesses a carboxyl group, whereas MTPG features a tetrazole moiety. This structural variation is not merely cosmetic; the tetrazole ring is a well-established carboxylic acid bioisostere that confers distinct hydrogen-bonding patterns and electronic properties, directly impacting receptor binding kinetics and biological readouts [1]. Consequently, MCPG acts as a broad-spectrum antagonist at Group I/II mGluRs with weak potency (IC50 ~120 µM at mGluR1), while MTPG demonstrates a clear preference for Group II receptors with significantly higher potency in specific systems [2]. Furthermore, other analogs like MPPG and MSPG exhibit reversed selectivity profiles, being more potent at L-AP4-sensitive Group III receptors [3]. Therefore, experimental outcomes—particularly in studies of synaptic plasticity, ischemia, or presynaptic inhibition—are critically dependent on the precise choice of antagonist. Substituting MTPG with a structurally similar but pharmacologically distinct analog will inevitably yield divergent, non-interchangeable data.

Quantitative Evidence Guide: Verifiable Differentiation of 2-(4-(1H-Tetrazol-5-yl)phenyl)-2-aminopropanoic acid (MTPG) vs. In-Class Comparators


Superior Antagonist Potency at (1S,3S)-ACPD-Sensitive Presynaptic Receptors Compared to MCPG and Other Analogs

In a direct head-to-head comparison of novel phenylglycine analogs in the neonatal rat spinal cord, MTPG demonstrated superior antagonist potency against (1S,3S)-ACPD-induced depression of monosynaptic excitation. The rank order of potency was MTPG > MPPG > MSPG > MCPG [1]. MTPG's KD value of 77 µM represents a quantifiable improvement over the previously reported MCPG, which was the least potent in this series [1].

Neuroscience Synaptic Transmission mGluR Pharmacology

Distinct Group II mGluR Antagonism with Nanomolar Apparent Affinity in Hippocampal Tissue

MTPG exhibits a significantly higher apparent affinity for Group II mGlu receptors in rat hippocampal slices than in spinal cord preparations. A study investigating long-term potentiation reported an apparent Kd of 28 µM for MTPG's antagonism of (1S,3S)-ACPD-evoked presynaptic inhibition in the lateral perforant pathway [1]. This value is substantially lower (i.e., more potent) than the 77 µM KD observed in the spinal cord [2], highlighting tissue-dependent pharmacological profiles that differentiate MTPG from analogs with more uniform, but weaker, activity.

Neuropharmacology Synaptic Plasticity Hippocampus

Functional Antagonism of Brain Ischemic Tolerance Induction: An In Vivo Differentiation from MCPG

MTPG has been specifically utilized in in vivo rat models of cerebral ischemia to block the induction of brain ischemic tolerance, a phenomenon mediated by Group II mGluRs (mGluR2/3) . While the comparator MCPG is widely used to block long-term potentiation (LTP) in vitro, its ability to modulate complex in vivo ischemic tolerance pathways is not a primary feature of its pharmacological profile [1]. The selective use of MTPG in these studies demonstrates its utility in probing the specific role of Group II mGluRs in neuroprotective mechanisms, a functional application where MCPG is not the established tool.

Cerebral Ischemia Neuroprotection In Vivo Pharmacology

Tetrazole Bioisostere Confers Distinct Physicochemical and Metabolic Stability Compared to Carboxylate Analogs

The substitution of the carboxyl group in MCPG with a tetrazole ring in MTPG represents a classic bioisosteric replacement. While both groups have similar pKa values (~4.5-4.9) [1], tetrazoles offer distinct advantages in medicinal chemistry. They can exhibit improved metabolic stability against certain degradative enzymes and altered hydrogen-bonding networks due to their planar, aromatic nature, which can lead to differences in receptor binding kinetics and off-target effects [1][2]. This structural rationale underpins the observed pharmacological differences between MTPG and its carboxylate analog MCPG, making MTPG a chemically and biologically distinct entity rather than a simple potency variant.

Medicinal Chemistry Bioisosterism Drug Design

Optimal Application Scenarios for 2-(4-(1H-Tetrazol-5-yl)phenyl)-2-aminopropanoic acid (MTPG) Based on Verified Differentiation Data


Selective Antagonism of Group II mGluRs in Electrophysiological Studies of Synaptic Transmission and Plasticity

MTPG is the tool of choice for researchers aiming to isolate the contribution of Group II mGluRs (mGluR2/3) in complex neural circuits. Its proven potency (KD 28 µM in hippocampus) and selectivity for Group II over Group III receptors [1] make it ideal for slice electrophysiology experiments, including long-term potentiation (LTP) and long-term depression (LTD) studies, where broad-spectrum antagonists like MCPG would confound results by also blocking Group I receptors [2].

In Vivo Investigation of Group II mGluR-Mediated Neuroprotection in Cerebral Ischemia Models

For in vivo pharmacology studies focused on stroke and ischemic preconditioning, MTPG is the established antagonist for probing the neuroprotective role of mGluR2/3. It has been specifically used to block the induction of brain ischemic tolerance in rat models . This application leverages MTPG's unique ability to modulate these complex in vivo pathways, a function not associated with its carboxylate analog MCPG.

Structure-Activity Relationship (SAR) Studies and Lead Optimization in Medicinal Chemistry

MTPG serves as a critical comparator compound in SAR campaigns aimed at developing novel mGluR ligands. Its tetrazole ring, a well-characterized carboxylic acid bioisostere, provides a chemically distinct scaffold that can be compared head-to-head with carboxylate analogs like MCPG to evaluate the impact of bioisosteric replacement on potency, selectivity, and drug-like properties such as metabolic stability [3].

Dissection of Presynaptic vs. Postsynaptic mGluR Signaling Pathways

Given its established role as a potent antagonist at presynaptic (1S,3S)-ACPD-sensitive receptors (KD 77 µM in spinal cord) [4], MTPG is a valuable tool for studies seeking to differentiate between pre- and post-synaptic mechanisms of glutamatergic modulation. Its selective action at these presynaptic sites allows for cleaner interpretation of synaptic physiology experiments compared to less potent or less selective alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for MTPG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.